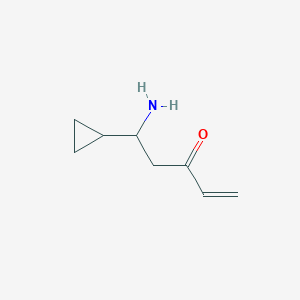
5-Amino-5-cyclopropylpent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-5-cyclopropylpent-1-en-3-one is an organic compound with the molecular formula C8H13NO This compound is characterized by the presence of an amino group (-NH2) and a cyclopropyl group attached to a pentenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-cyclopropylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Amino-5-cyclopropylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylamines or cyclopropyl alcohols.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
5-Amino-5-cyclopropylpent-1-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Amino-5-cyclopropylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile: A heterocyclic compound with similar amino functionality.
Cyclopropylamine: A simpler analog with a cyclopropyl group and an amino group.
Uniqueness
5-Amino-5-cyclopropylpent-1-en-3-one is unique due to its specific structural features, including the cyclopropyl group and the pentenone backbone. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC名 |
5-amino-5-cyclopropylpent-1-en-3-one |
InChI |
InChI=1S/C8H13NO/c1-2-7(10)5-8(9)6-3-4-6/h2,6,8H,1,3-5,9H2 |
InChIキー |
FHBAISSFZFHYPC-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)CC(C1CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate](/img/structure/B13160202.png)
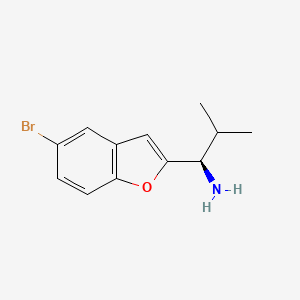
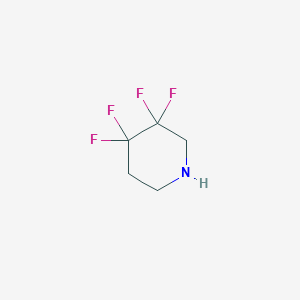


![1-[1-(Aminomethyl)cyclopropyl]but-3-en-1-one](/img/structure/B13160228.png)
![3-[2-(Bromomethyl)butyl]-1,2,5-thiadiazole](/img/structure/B13160233.png)
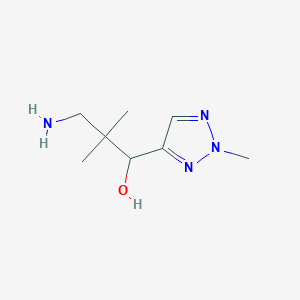

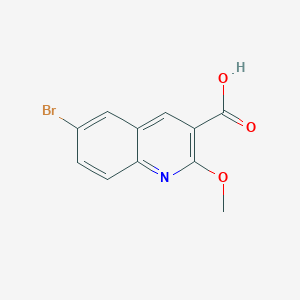
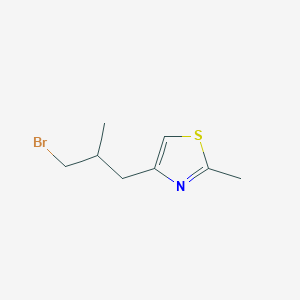
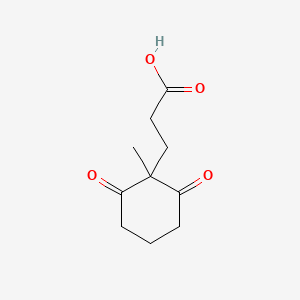
![2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13160288.png)
